molecular formula C25H23ClN2O3S B14995559 N-(2-chlorobenzyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

N-(2-chlorobenzyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B14995559
M. Wt: 467.0 g/mol
InChI Key: OIUWPVSHJOPCOC-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiazepines This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a benzothiazepine ring

Preparation Methods

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzothiazepine Ring: This step involves the cyclization of appropriate starting materials to form the benzothiazepine core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorophenylmethyl chloride as a reagent.

    Addition of the Methoxyphenyl Group: The methoxyphenyl group is added via a nucleophilic substitution reaction, typically using 4-methoxyphenylamine.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[(2-CHLOROPHENYL)METHYL]-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Biochemistry: The compound is used in biochemical assays to study its effects on cellular processes and pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[(2-CHLOROPHENYL)METHYL]-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE can be compared with other benzothiazepine derivatives, such as:

    Diltiazem: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Clotiazepam: A benzodiazepine derivative with anxiolytic and sedative properties.

    Thiazesim: A compound with potential anti-depressant and anti-anxiety effects.

The uniqueness of N-[(2-CHLOROPHENYL)METHYL]-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H23ClN2O3S

Molecular Weight

467.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide

InChI

InChI=1S/C25H23ClN2O3S/c1-31-19-12-10-17(11-13-19)23-14-25(30)28(21-8-4-5-9-22(21)32-23)16-24(29)27-15-18-6-2-3-7-20(18)26/h2-13,23H,14-16H2,1H3,(H,27,29)

InChI Key

OIUWPVSHJOPCOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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